5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cycloaddition reaction between ethyl azide and methyl propiolate, followed by hydrolysis to yield the desired carboxylic acid . Another method includes the use of click chemistry, where azides and alkynes react in the presence of a copper catalyst to form triazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .
Major Products
Scientific Research Applications
5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Methyl-1H-1,2,4-triazole-3-carboxylate
- 1H-1,2,4-triazole-3-thiol
Uniqueness
5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the triazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-ethyl-1-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C6H9N3O2/c1-3-4-5(6(10)11)7-8-9(4)2/h3H2,1-2H3,(H,10,11) |
InChI Key |
KHFJWQCHVFYLGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1C)C(=O)O |
Origin of Product |
United States |
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